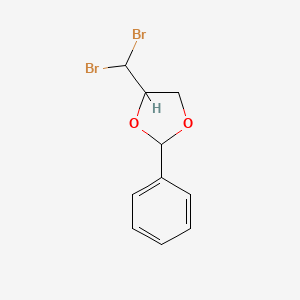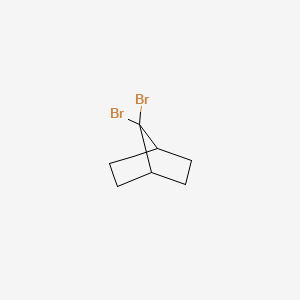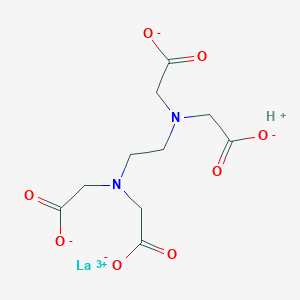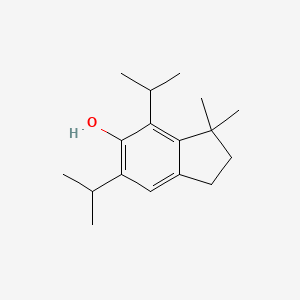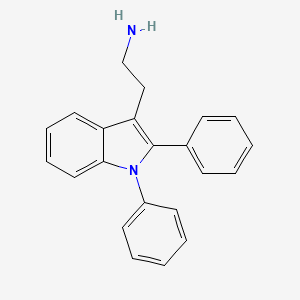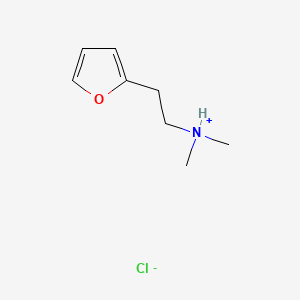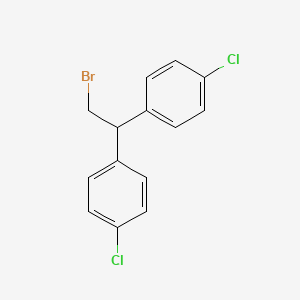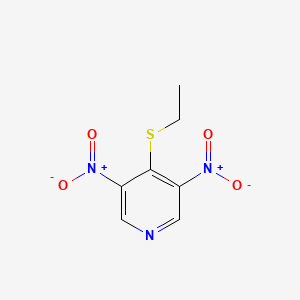![molecular formula C24H48O4S2Sn B13749193 Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate CAS No. 42378-34-7](/img/structure/B13749193.png)
Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its use as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate typically involves the reaction of diisooctyl propionate with dimethyltin dichloride in the presence of a base. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
化学反应分析
Types of Reactions
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the organic groups attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds. These products have various applications in different fields, including materials science and catalysis .
科学研究应用
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in the production of PVC and other polymers, preventing degradation and extending the lifespan of the materials.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and medical devices.
作用机制
The mechanism of action of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate involves its interaction with molecular targets and pathways in the systems where it is applied. In the case of PVC stabilization, the compound interacts with the polymer chains, preventing degradation and enhancing the material’s stability. The exact molecular targets and pathways involved vary depending on the specific application and the conditions under which the compound is used .
相似化合物的比较
Similar Compounds
- Di-n-octyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
- Diisodecyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
- Dibutyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
Uniqueness
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and compatibility with various polymers. Compared to similar compounds, it offers better performance in certain applications, making it a preferred choice in the production of high-quality PVC and other materials .
属性
CAS 编号 |
42378-34-7 |
|---|---|
分子式 |
C24H48O4S2Sn |
分子量 |
583.5 g/mol |
IUPAC 名称 |
6-methylheptyl 3-[dimethyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;;/h2*10,14H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI 键 |
KORGTBPVXBSXAP-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCOC(=O)CCS[Sn](C)(C)SCCC(=O)OCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
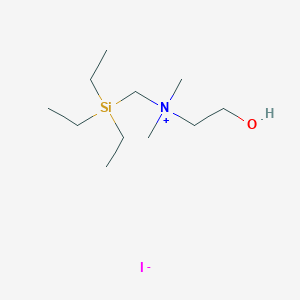
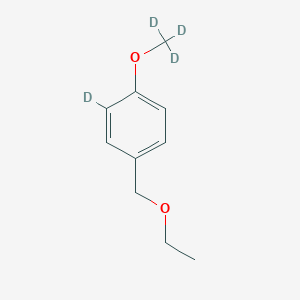
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
